2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidines, which have garnered interest due to their diverse biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that enhance its biological properties. The synthesis typically involves multi-step reactions including condensation and substitution processes that yield the desired pyrazolo-pyrimidine framework. The presence of the thio group and trifluoromethyl substituent are critical for its interaction with biological targets.
Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. This interaction is crucial for modulating cellular responses in various signaling pathways. For instance, in a study examining similar compounds, it was found that modifications at specific positions (such as the N1-position) can enhance receptor binding affinity, leading to increased biological activity against cancer cells .
Kinase Inhibition
The compound has been shown to inhibit several kinases implicated in cancer progression, such as Src and Bcr-Abl. In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively reduce tumor growth in xenograft models by inhibiting these kinases. For example, compounds structurally related to our target exhibited more than 50% tumor volume reduction in specific cancer models .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of related compounds against various cancer cell lines:
- In vitro assays showed that the compound exhibits potent cytotoxicity against human lung adenocarcinoma (A549) and glioblastoma (U87MG) cells.
- The IC50 values for these activities were reported in the range of 0.75–4.21 µM, indicating significant potency compared to standard chemotherapeutics .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 2.5 | Apoptosis induction |
U87MG (Glioblastoma) | 1.8 | Cell cycle arrest |
HCT116 (Colon Cancer) | 3.0 | Kinase inhibition |
Case Studies
-
Case Study: A549 Cell Line
- The compound was tested for its ability to induce apoptosis in A549 cells. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment, correlating with increased expression of pro-apoptotic markers.
-
Case Study: U87MG Cell Line
- In vivo studies using U87MG xenografts showed that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis confirmed decreased proliferation markers within treated tumors.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-2-1-3-15(8-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-6-4-12(5-7-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURCEVOXVQCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.